molecular formula C13H12O6 B140490 3,4-Diacetoxycinnamic acid CAS No. 88623-81-8

3,4-Diacetoxycinnamic acid

Cat. No. B140490
CAS RN: 88623-81-8
M. Wt: 264.23 g/mol
InChI Key: ZDIYGBWFISUTHI-GQCTYLIASA-N
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Description

3,4-Diacetoxycinnamic acid is a derivative of cinnamic acid, which is a natural compound with potential applications in various fields. While the provided papers do not directly discuss 3,4-diacetoxycinnamic acid, they do provide insights into the properties and effects of closely related compounds. For instance, 3,4-dihydroxycinnamic acid (3,4-DA), which is similar in structure to 3,4-diacetoxycinnamic acid, has been found to have high antioxidant potential and is present in various foods. It has been shown to improve exercise tolerance and reduce fatigue in rats . Another study discusses the catabolism of 3',4'-dihydroxycinnamic acid (caffeic acid) by human colonic microbiota, indicating the metabolic pathways that such compounds undergo in the human body .

Synthesis Analysis

The synthesis of 3,4-diacetoxycinnamic acid would likely involve the acetylation of 3,4-dihydroxycinnamic acid. Although the papers provided do not detail the synthesis of 3,4-diacetoxycinnamic acid specifically, understanding the properties of 3,4-dihydroxycinnamic acid can provide a foundation for hypothesizing potential synthesis methods. The acetylation process would protect the hydroxyl groups during further chemical reactions and could be a step in the synthesis of more complex molecules .

Molecular Structure Analysis

The molecular structure of 3,4-diacetoxycinnamic acid would consist of a cinnamic acid core with acetoxy groups replacing the hydroxyl groups found in 3,4-dihydroxycinnamic acid. This modification would affect the compound's reactivity and solubility. The presence of the acetoxy groups would make the compound more lipophilic compared to its dihydroxy counterpart .

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of 3,4-diacetoxycinnamic acid, they do provide information on related compounds. For example, 3,4-dihydroxycinnamic acid can undergo oxidation and other metabolic processes in the body . Similarly, 3',4'-dihydroxycinnamic acid can be catabolized by human colonic microbiota into various smaller molecules . These insights suggest that 3,4-diacetoxycinnamic acid could also participate in various chemical reactions, potentially leading to the formation of different metabolites or degradation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-diacetoxycinnamic acid would be influenced by its functional groups and molecular structure. The acetoxy groups would likely increase the compound's volatility and decrease its polarity compared to 3,4-dihydroxycinnamic acid. The cinnamic acid core would contribute to the compound's ability to absorb light, which could be relevant in applications such as UV protection or as a photoinitiator in polymerization reactions. The studies on related compounds suggest that 3,4-diacetoxycinnamic acid may also exhibit antioxidant properties, although this would need to be confirmed through specific studies on the compound itself .

Scientific Research Applications

Exercise Tolerance and Fatigue Reduction

3,4-Dihydroxycinnamic acid (a compound related to 3,4-Diacetoxycinnamic acid) has been found to enhance exercise tolerance and reduce fatigue in animal models. A study by Novaes et al. (2012) showed that animals treated with this compound exhibited higher exercise tolerance, reduced blood lactate, and lower markers of hepatic oxidation, without affecting blood glucose and antioxidant enzymes Novaes et al., 2012.

Antioxidant Properties

Silva and Batista (2017) reviewed the antioxidant properties of ferulic acid (4-hydroxy-3-methoxycinnamic acid), which is structurally similar to 3,4-Diacetoxycinnamic acid. This compound has potential benefits against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases Silva & Batista, 2017.

Analytical Methodologies for Quantification

Barberousse et al. (2008) discussed the importance of selecting appropriate analytical methodologies for the quantification of ferulic acid and its oligomers, highlighting the high interest in extracting this compound from waste materials of the agricultural industry Barberousse et al., 2008.

Bioactivity and Pharmacological Effects

Pei et al. (2016) reviewed the bioactivities of p-Coumaric acid (4-hydroxycinnamic acid), including its antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. These properties suggest potential applications for 3,4-Diacetoxycinnamic acid in various health-related fields Pei et al., 2016.

Photoreactive Applications in Nanoparticles

Tran et al. (2009) developed photoreactive 3,4-diacetoxycinnamic acid-terminally conjugated poly(L-lactide) nanoparticles, indicating potential applications in photoreactive PLLA nanoparticles in various fields Tran et al., 2009.

Cancer Research

Hamdan et al. (2013) investigated the effect of 4-hydroxy-3-methoxycinnamic acid on breast cancer cells, demonstrating its potential as a therapeutic drug for breast cancer due to its selective anticancer inhibitory activity on tumor cells Hamdan et al., 2013.

Therapeutic Applications and Drug Delivery

Stompor-Gorący and Machaczka (2021) reviewed the biological properties of ferulic acid and innovative ways of its delivery, supporting pharmacological therapy Stompor-Gorący & Machaczka, 2021.

Metabolic and Health Benefits

Kinyua et al. (2018) studied the metabolic effects of 4-hydroxy-3-methoxycinnamic acid, finding that it protects against diet-induced weight gain and suppresses hepatic gluconeogenic genes, highlighting its anti-obesity and anti-hyperglycemic properties Kinyua et al., 2018.

Safety And Hazards

The safety data sheet for 3,4-Diacetoxycinnamic acid suggests avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It may cause respiratory irritation, serious eye irritation, and skin irritation .

properties

IUPAC Name

(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-8(14)18-11-5-3-10(4-6-13(16)17)7-12(11)19-9(2)15/h3-7H,1-2H3,(H,16,17)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIYGBWFISUTHI-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diacetoxycinnamic acid

CAS RN

13788-48-2
Record name 3-(3,4-Bis(acetoxy)phenyl)acrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Diacetoxycinnamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175884
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[3,4-bis(acetoxy)phenyl]acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.028
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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